molecular formula C21H20ClNO3S B3000038 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 1396868-97-5

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide

Cat. No. B3000038
CAS RN: 1396868-97-5
M. Wt: 401.91
InChI Key: UWYXOOLYHCOUEU-UHFFFAOYSA-N
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Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide, also known as BHPS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BHPS is an organic sulfonamide that belongs to the class of compounds known as arylsulfonamides.

Scientific Research Applications

Antibacterial Activity

Biphenyl derivatives, such as the compound , have been found to exhibit potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . This makes them valuable in the development of new antibacterial agents.

Antimicrobial Agents

These compounds can be used as potential antimicrobial agents against antibiotic-resistant bacteria . They can provide novel structures of antibacterial drugs chemically different from currently known antibiotics.

Electrical Insulating Fluids

Polychlorinated biphenyls, a class of compounds to which our compound belongs, were primarily used as electrical insulating fluids in capacitors and transformers .

Hydraulic and Lubrication Fluids

These compounds were also used as hydraulic and lubrication fluids, making up about 6% of their applications .

Plasticizers and Fire Retardants

They were blended with other chemicals as plasticizers and fire retardants and used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .

Medicinal Chemistry

2-Phenethylamines, a class of compounds to which our compound belongs, have a significant role in medicinal chemistry. They are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .

Ligands

2-Phenethylamines are also used as ligands for various receptors such as adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, TAAR1 .

Inhibitors

Branched sulfamides integrating the 1-phenyl-2-phenethylamine scaffold, similar to our compound, were found to be single-digit nanomolar inhibitors of both type I/II hCA .

Mechanism of Action

Target of Action

The compound N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide, also known as 2-chloro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide, is a biphenyl derivative . Biphenyl derivatives have been reported to exhibit potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . They have also been studied as potential PD-1/PD-L1 antagonists in cancer immunotherapy . Therefore, the primary targets of this compound could be bacterial cells and PD-1/PD-L1 proteins.

Mode of Action

For instance, as an antibacterial agent, it may interfere with essential bacterial processes, leading to bacterial death . As a PD-1/PD-L1 antagonist, it may block the interaction between PD-1 and PD-L1, thereby enhancing the immune response against cancer cells .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. In bacteria, it could disrupt essential metabolic pathways, leading to bacterial death . In the context of cancer immunotherapy, it may influence the PD-1/PD-L1 pathway, which plays a crucial role in immune evasion by cancer cells .

Result of Action

The result of the compound’s action would depend on its targets and mode of action. As an antibacterial agent, it could lead to the death of bacterial cells, thereby helping to control bacterial infections . As a PD-1/PD-L1 antagonist, it could enhance the immune response against cancer cells, potentially contributing to the control of tumor growth .

properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S/c1-21(24,15-23-27(25,26)20-10-6-5-9-19(20)22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14,23-24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYXOOLYHCOUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide

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